Chelidonic acid
Overview
Description
Chelidonic acid (CA) is a γ-pyrone . It is reported as a constituent of the rhizome of Chelidonium majus L . It has many pharmacological effects, such as mild analgesic and antimicrobial effects . It also shows anti-inflammatory activity and has potential to inhibit IL-6 production by blocking NF-κB and caspase-1 .
Synthesis Analysis
Chelidonic acid can be synthesized using an adapted literature protocol . In a typical experiment, EtONa is suspended in ethanol. After 45 min at 60°C, a solution of dry acetone and diethyl oxalate is added over a period of 1 h .Molecular Structure Analysis
The molecular structure of Chelidonic acid, a 2,6-dicarboxylic derivate of γ-pyrone (4PN), was verified in silico using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets .Chemical Reactions Analysis
Layers of Chelidonic acid are held by hydrogen bonds via COOH and C=O fragments and additionally bridged by methanol . The formed H-bond network between two acid units is different from typical –COOH dimers observed, e.g., in crystals of isophtalic acid .Physical And Chemical Properties Analysis
Chelidonic acid has a molar mass of 184.10 g/mol . It has a melting point of 265 °C (dec.) (lit.) . It is soluble in DMSO: 1 mg/ml; DMSO:PBS (pH 7.2) (1:6): 0.14 mg/ml . Its water solubility is 14.3g/L (25 ºC) .Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Effects
Chelidonic acid, a γ-pyrone contained in Chelidonium majus L., exhibits various pharmacological effects. It has been found to inhibit IL-6 production by blocking NF-κB and caspase-1 in mast cells, suggesting potential use in treating mast cell-mediated inflammatory diseases (Shin et al., 2011). Additionally, chelidonic acid shows immunomodulatory effects, such as preventing mast cell degranulation and reducing eosinophil counts and serum IgE levels, indicating its therapeutic potential in allergic disorders (Singh et al., 2016).
Antidepressant-Like Effects
Chelidonic acid has been shown to exhibit antidepressant-like effects. In a study, it significantly reduced immobility time in a forced swimming test without altering locomotor activity. This effect was linked to the up-regulation of Brain-Derived Neurotrophic Factor (BDNF) and other neurochemical changes in the hippocampus, suggesting its potential for treating depression associated with inflammation (Jeong et al., 2016).
Osteogenic Properties
Recent research highlights the osteogenic properties of chelidonic acid and its derivatives. It is proposed for the development of pharmacological agents for treating diseases of the musculoskeletal system. Calcium chelidonate, a derivative, has shown pronounced osteogenic activity, enhancing mineralization of the extracellular matrix and osteogenic differentiation of mesenchymal stem cells (Miroshnichenko et al., 2022).
Biosynthesis and Chemical Analysis
Studies have also focused on the biosynthesis and chemical characterization of chelidonic acid. Research on the biosynthesis pathway in plant cell cultures has provided insights into its formation from glucose and pentose precursors (Shen et al., 2001). Another study reported the isolation and characterization of chelidonic acid from Sorghum vulgare, further contributing to our understanding of its chemical properties (Bough & Gander, 1972).
Therapeutic Potential in Ulcerative Colitis
Chelidonic acid has been explored for its protective effects against ulcerative colitis. It attenuated clinical signs such as body weight loss and colon length shortening in mice models. It also regulated pro-inflammatory cytokines and inhibited COX-2 and HIF-1α levels in colonic tissues, demonstrating its potential in treating intestinal inflammation (Kim et al., 2012).
Applications in Allergic Reactions
The compound has been studied for its effects in allergic reactions, particularly in reducing symptoms and modifying immune responses in an allergic rhinitis model. It was found to reduce nasal rubs and IgE levels, as well as regulate cytokine levels, thus showing promise in the treatment of allergies (Oh et al., 2011).
Future Directions
Chelidonic acid has been used to build new coordination polymers with the bridging N, N′-ligands 4,4′-bipyridine (4,4-bipy) and 1,2-bis (4-pyridyl)ethane (bpe) . The effects of the hydrogen bonds on the crystal packing were analyzed . The role of the water molecules hosted within the crystals lattices was also studied .
properties
IUPAC Name |
4-oxopyran-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6/c8-3-1-4(6(9)10)13-5(2-3)7(11)12/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAYDYUZOSNJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243928 | |
Record name | Chelidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chelidonic acid | |
CAS RN |
99-32-1 | |
Record name | Chelidonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chelidonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chelidonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chelidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-4H-pyran-2,6-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHELIDONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T33U4W5K6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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